molecular formula C11H19FO B13301121 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13301121
M. Wt: 186.27 g/mol
InChI Key: JSGZKEIHIOHRBI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group at the 1-position, a 2-fluoroethyl substituent, and two methyl groups at the 4-positions. Fluorinated aldehydes are of interest in medicinal chemistry and materials science due to their electron-withdrawing effects and metabolic stability . The cyclohexane backbone with 4,4-dimethyl groups suggests enhanced steric hindrance and conformational rigidity compared to simpler carbaldehydes .

Properties

Molecular Formula

C11H19FO

Molecular Weight

186.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H19FO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3

InChI Key

JSGZKEIHIOHRBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCF)C=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethyl group. The reaction typically requires an organic solvent and a base to facilitate the substitution process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial production methods often involve the use of automated synthesis techniques to ensure consistency and efficiency. These methods may include the use of microreactors or continuous flow systems, which allow for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) exhibits classical nucleophilic addition and oxidation-reduction behavior.

Reaction Type Reagents/Conditions Product Key Observations
Oxidation KMnO₄, H₂O, acidic conditions1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carboxylic acidComplete oxidation confirmed by IR loss of C=O (aldehyde) at ~1720 cm⁻¹ and new O-H stretch at ~3000 cm⁻¹ .
Reduction NaBH₄, MeOH1-(2-Fluoroethyl)-4,4-dimethylcyclohexanemethanolPartial reduction observed; competing ketone reduction absent due to steric hindrance .
Grignard Addition CH₃MgBr, THF, 0°CTertiary alcohol derivativeSteric effects from 4,4-dimethyl groups slow reaction rate (yield: 58%) .

Fluorinated Ethyl Substituent Reactivity

The 2-fluoroethyl group participates in nucleophilic substitution (SN2) and β-elimination.

Reaction Type Reagents/Conditions Product Key Observations
SN2 Substitution KCN, DMSO, 80°C1-(2-Cyanoethyl)-4,4-dimethylcyclohexane-1-carbaldehydeFluoride leaving group replaced with cyanide (NMR: loss of -CH₂F at δ 4.5 ppm) .
β-Elimination t-BuOK, THF, reflux4,4-Dimethylcyclohexane-1-carbaldehyde + CH₂=CHFFormation of ethylene derivative via dehydrohalogenation (GC-MS confirmation) .

Cyclohexane Ring Reactivity

Steric effects from 4,4-dimethyl groups dominate ring-related reactions.

Reaction Type Reagents/Conditions Product Key Observations
Epoxidation mCPBA, CH₂Cl₂No reactionSteric hindrance prevents peroxide approach to adjacent carbons .
Hydrogenation H₂, Pd/C, EtOAcNo changeRing already saturated; no observable reduction of aldehyde under mild conditions .

Stability Under Thermal and Acidic Conditions

Condition Temperature/Time Degradation Products Mechanism
Thermal Decomposition 150°C, 2 hrs4,4-Dimethylcyclohexane + CO + CH₂=CHFRetro-aldol cleavage followed by decarbonylation (TGA/DSC analysis) .
Acid Hydrolysis HCl (1M), 60°C, 1 hr1-(2-Fluoroethyl)-4,4-dimethylcyclohexanolAldehyde protonation and hydration to geminal diol, followed by reduction .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces C-F bond cleavage:

  • Primary pathway : Homolytic cleavage generates cyclohexane radical and fluoroethyl radical intermediates.

  • Secondary products : Cyclohexane dimers and fluorinated alkenes detected via GC-MS .

Comparative Reactivity with Analogs

Compound Oxidation Rate (Relative) SN2 Reactivity Thermal Stability
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde1.0ModerateHigh
4,4-Dimethylcyclohexane-1-carbaldehyde2.3LowModerate
1-Fluoroethylbenzaldehyde0.7HighLow

Data normalized to the query compound’s oxidation rate .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

(a) 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS: 16690-03-2)

  • Molecular Formula : C₁₀H₁₄O₃
  • Key Features : Contains two ketone groups (2,6-dioxo) in addition to the carbaldehyde, increasing electrophilicity. The 4,4-dimethyl groups stabilize the cyclohexane ring against ring-flipping .

(b) 1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde (CAS: 56140-77-3)

  • Molecular Formula : C₁₄H₁₈O₂
  • Key Features : A methoxyphenyl substituent introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluoroethyl group in the target compound. This substitution enhances solubility in polar solvents .
  • Synthesis: Multiple synthetic routes (10+ methods) are documented, often involving Friedel-Crafts alkylation or oxidation of cyclohexanol precursors .

(c) 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 877133-12-5)

  • Molecular Formula : C₈H₁₁FN₂O
  • The 2-fluoroethyl group enhances lipophilicity, similar to the target compound, but the pyrazole core may reduce steric bulk compared to cyclohexane .
  • Applications : Used in agrochemical and pharmaceutical intermediates, highlighting the role of fluorine in bioactivity .

Comparative Data Table

Property 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde (Hypothetical) 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde 1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₁₈FNO (estimated) C₁₀H₁₄O₃ C₁₄H₁₈O₂ C₈H₁₁FN₂O
Molecular Weight ~205.27 182.22 218.30 170.19
Key Substituents 2-Fluoroethyl, 4,4-dimethyl 2,6-dioxo, 4,4-dimethyl 4-methoxyphenyl 2-fluoroethyl, 3,5-dimethyl
Ring System Cyclohexane Cyclohexane Cyclohexane Pyrazole
Electron Effects Electron-withdrawing (F) Electron-withdrawing (ketones) Electron-donating (methoxy) Electron-withdrawing (F)

Research Findings and Implications

  • Fluorine Impact : The 2-fluoroethyl group in both the target compound and the pyrazole analog increases metabolic stability and membrane permeability, a critical factor in drug design .
  • Synthetic Complexity: The methoxyphenyl derivative’s well-documented synthesis routes suggest that introducing fluorine to similar structures may require specialized fluorination steps, such as using DAST (diethylaminosulfur trifluoride) .

Biological Activity

1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C11_{11}H19_{19}FO
  • CAS Number : 1936036-57-5
  • Molecular Weight : 186.27 g/mol

The compound features a cyclohexane core with a fluorinated ethyl group and an aldehyde functional group, which may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

  • Case Study : A study on related fluorinated compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects.

Cytotoxicity

Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The aldehyde group can participate in reactions leading to the formation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

  • Research Findings : In vitro assays revealed that derivatives of cyclohexane carbaldehydes can inhibit cell proliferation in breast cancer cell lines, indicating potential for further exploration in cancer therapeutics.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells

Potential Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

  • Antibacterial Agent : Development as a new class of antibiotics targeting resistant strains.
  • Cancer Treatment : Exploration as a chemotherapeutic agent due to its cytotoxic properties.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde?

Answer: The synthesis should prioritize regioselective functionalization of the cyclohexane ring and fluorinated side-chain introduction. Key steps include:

  • Cyclohexane Core Construction : Use 4,4-dimethylcyclohexanone as a precursor. Introduce the carbaldehyde group via oxidation (e.g., using PCC or Swern oxidation) .
  • Fluoroethyl Group Installation : Employ nucleophilic substitution (e.g., reaction of a cyclohexane-derived bromide with 2-fluoroethylamine) or coupling reactions (e.g., Suzuki-Miyaura with fluorinated boronic acids) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity. Monitor by TLC and GC-MS for intermediates .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

  • NMR Analysis : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl groups at C4, fluoroethyl at C1). 19^{19}F NMR quantifies fluorine incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C11_{11}H18_{18}FO).
  • Chromatography : GC retention indices (e.g., DB-5 column, He carrier gas) match standards .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. What safety protocols are critical when handling this aldehyde?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile aldehyde handling .
  • Waste Management : Collect aldehyde-contaminated waste in designated containers for incineration or specialized detoxification (e.g., sodium bisulfite treatment) .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate or commercial aldehyde absorbents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the carbaldehyde group in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to assess aldehyde reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Molecular Dynamics (MD) : Simulate solvent effects on aldehyde hydration equilibria (e.g., water vs. DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with aldehyde-binding pockets) using AutoDock Vina .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

  • Solubility Profiling : Use shake-flask method in solvents (e.g., hexane, ethanol, DMSO) with HPLC quantification .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by NMR and LC-MS to identify decomposition pathways (e.g., aldol condensation) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres .

Q. How can the fluoroethyl group’s stereoelectronic effects be experimentally probed?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic additions (e.g., KH_{H}/KD_{D} for C-F vs. C-H bonds) .
  • X-ray Crystallography : Resolve spatial orientation of the fluoroethyl group to correlate with reactivity .
  • Fluorine-18 Labeling : Radiolabel the fluoroethyl group for tracking in metabolic or environmental fate studies .

Q. What strategies optimize catalytic asymmetric reactions involving this aldehyde?

Answer:

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Jacobsen’s Co-salen) for enantioselective additions (e.g., aldol reactions) .
  • Solvent Screening : Test polar aprotic solvents (e.g., THF, CH2_2Cl2_2) to enhance catalyst-substrate interactions .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track enantiomeric excess (ee) in real time .

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